molecular formula C10H12N2O2 B12957629 2-[2-(2-Amino-2-oxoethyl)phenyl]acetamide CAS No. 7500-54-1

2-[2-(2-Amino-2-oxoethyl)phenyl]acetamide

Katalognummer: B12957629
CAS-Nummer: 7500-54-1
Molekulargewicht: 192.21 g/mol
InChI-Schlüssel: REEFTYZPATZMKV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[2-(2-Amino-2-oxoethyl)phenyl]acetamide is an organic compound with the molecular formula C10H12N2O2 It is characterized by the presence of an amide group and an amino group attached to a phenyl ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2-Amino-2-oxoethyl)phenyl]acetamide typically involves the reaction of 2-nitrobenzyl chloride with glycine, followed by reduction of the nitro group to an amino group. The reaction conditions often include the use of a reducing agent such as hydrogen gas in the presence of a palladium catalyst. The reaction is carried out under mild conditions to ensure the stability of the product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the yield of the desired product. The use of automated systems and advanced analytical techniques ensures the purity and quality of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

2-[2-(2-Amino-2-oxoethyl)phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitro group.

    Reduction: The nitro group can be reduced back to an amino group.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Electrophilic substitution reactions often require the use of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of 2-[2-(2-Nitro-2-oxoethyl)phenyl]acetamide.

    Reduction: Regeneration of this compound.

    Substitution: Various substituted derivatives of the phenyl ring.

Wissenschaftliche Forschungsanwendungen

2-[2-(2-Amino-2-oxoethyl)phenyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein binding.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-[2-(2-Amino-2-oxoethyl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to changes in their activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-[2-(2-Amino-2-oxoethyl)phenyl]propionamide
  • 2-[2-(2-Amino-2-oxoethyl)phenyl]butyramide
  • 2-[2-(2-Amino-2-oxoethyl)phenyl]valeramide

Uniqueness

2-[2-(2-Amino-2-oxoethyl)phenyl]acetamide is unique due to its specific structural features, such as the presence of both an amino group and an amide group attached to a phenyl ring. This combination of functional groups allows for a wide range of chemical reactions and interactions, making it a versatile compound in various applications.

Eigenschaften

CAS-Nummer

7500-54-1

Molekularformel

C10H12N2O2

Molekulargewicht

192.21 g/mol

IUPAC-Name

2-[2-(2-amino-2-oxoethyl)phenyl]acetamide

InChI

InChI=1S/C10H12N2O2/c11-9(13)5-7-3-1-2-4-8(7)6-10(12)14/h1-4H,5-6H2,(H2,11,13)(H2,12,14)

InChI-Schlüssel

REEFTYZPATZMKV-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)CC(=O)N)CC(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.